molecular formula C8H8N4O B2867883 2-methyl-5-(1H-tetrazol-1-yl)phenol CAS No. 924858-73-1

2-methyl-5-(1H-tetrazol-1-yl)phenol

Cat. No. B2867883
M. Wt: 176.179
InChI Key: VGAFUMWYLCVIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-5-(1H-tetrazol-1-yl)phenol” is a chemical compound with the CAS RN®: 924858-73-1 . It is manufactured by Angene International Limited and is stored under refrigeration .


Synthesis Analysis

The synthesis of compounds similar to “2-methyl-5-(1H-tetrazol-1-yl)phenol” has been discussed in various studies . For instance, imidazole, a five-membered heterocyclic moiety, has been used as a basic core in the development of new drugs . Another study discussed the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-Methyl-5-(1H-Tetrazol-1-yl)phenol has been studied in various contexts due to its unique chemical properties. One area of research involves its crystal structure analysis. For instance, a study by Lee, Ryu, and Junseong Lee (2017) explored the crystal structure of a closely related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This research highlights the potential of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol derivatives in the development of new materials with unique crystal structures (S. Lee, J. Ryu, & Junseong Lee, 2017).

Antibacterial Properties

Another significant application is in the synthesis of compounds with potential antibacterial properties. A study conducted by Kakanejadifard et al. (2013) prepared Schiff base compounds from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde. These compounds, including derivatives of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol, exhibited notable antibacterial activities against Staphylococcus aureus and Bacillus cereus, suggesting their potential application in developing new antibacterial agents (A. Kakanejadifard et al., 2013).

Catalytic Behavior and Chemical Reactions

The catalytic behavior and involvement in chemical reactions of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol derivatives have also been a subject of interest. For example, the synthesis and ethylene oligomerization studies of iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, including the tetrazole moiety, indicate the influence of these compounds in catalyzing ethylene reactivity, showing high activity and selectivity for linear 1-butene. This research underscores the utility of such compounds in industrial chemical processes and catalysis (M. Haghverdi et al., 2018).

Mercury Ion Detection

Furthermore, Choi et al. (2014) explored the development of a colorimetric chemosensor based on the combination of diethylaminosalicylaldehyde and imidazole groups for the selective detection of mercury ions. This sensor exhibited a remarkable color change from colorless to yellow upon treatment with mercury ions, demonstrating the potential application of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol derivatives in environmental monitoring and the detection of heavy metals (Y. Choi et al., 2014).

properties

IUPAC Name

2-methyl-5-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-2-3-7(4-8(6)13)12-5-9-10-11-12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAFUMWYLCVIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(1H-tetrazol-1-yl)phenol

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